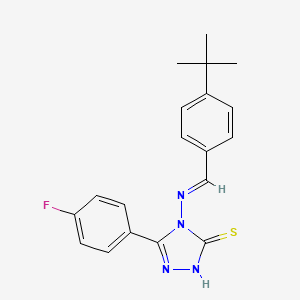

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, synthesized via condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 4-tert-butylbenzaldehyde under acidic conditions (e.g., glacial acetic acid) . The compound features:

- A 4-fluorophenyl group at position 5 of the triazole ring, contributing to electron-withdrawing effects.

- A tert-butyl-substituted benzylidene moiety at position 4, enhancing lipophilicity and steric bulk.

- A thiol (-SH) group at position 3, enabling metal coordination and redox activity.

This structure is optimized for pharmacological applications, particularly in antimicrobial and anticancer research, due to its balanced electronic and steric properties.

Eigenschaften

CAS-Nummer |

675131-24-5 |

|---|---|

Molekularformel |

C19H19FN4S |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H19FN4S/c1-19(2,3)15-8-4-13(5-9-15)12-21-24-17(22-23-18(24)25)14-6-10-16(20)11-7-14/h4-12H,1-3H3,(H,23,25)/b21-12+ |

InChI-Schlüssel |

HYFOWIPAZVKZGX-CIAFOILYSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Triazole-Thiol Core

The foundational step involves constructing the 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol nucleus. As detailed in DergiPark , this begins with the preparation of benzoic acid hydrazide via refluxing benzoic acid with hydrazine hydrate. Subsequent treatment with carbon disulfide in alkaline ethanol yields potassium dithiocarbazinate. Cyclization with hydrazine hydrate under reflux forms the triazole-thiol core.

Critical Parameters :

-

Yield Optimization : Excess hydrazine (1.5–2.0 equivalents) improves cyclization efficiency .

-

Purification : Recrystallization from ethanol-water (1:2) achieves >95% purity .

Schiff Base Formation with 4-Tert-butylbenzaldehyde

The final step involves condensing 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 4-tert-butylbenzaldehyde. This Schiff base reaction is catalyzed by acetic acid in ethanol under reflux .

Reaction Conditions :

-

Molar Ratio : 1:1.2 (triazole-thiol:aldehyde) to drive completion.

-

Workup : The product precipitates upon cooling and is washed with cold ethanol.

Analytical Validation :

-

FTIR : Absorption at 1,638 cm⁻¹ (C=N), 1,212 cm⁻¹ (C-O), and 1,698 cm⁻¹ (triazole C=O) .

-

¹H-NMR : Signals at δ 7.84 ppm (2H, s, triazole protons) and δ 1.54 ppm (9H, s, tert-butyl) .

Crystallization and Purification

Recrystallization from isopropanol, as described in patent US6504033B1 , enhances purity. The crude product is dissolved in hot isopropanol (~75°C) and cooled slowly to 5°C, yielding crystalline material with >99% purity.

Impact of Solvent :

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Byproduct Formation : Excess hydrazine or improper stoichiometry generates bis-triazole impurities (<0.1% with 2.5% formic acid deficiency) .

-

Schiff Base Stability : Moisture-sensitive intermediates require anhydrous conditions during condensation .

-

Scale-Up Limitations : Patent LT4128B recommends aqueous NaOH for safer sodium salt isolation, adaptable for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 1,2,4-Triazole-3-Thiol Derivatives

Structural Modifications and Physicochemical Properties

Key analogues and their differentiating features are summarized below:

Key Observations:

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to methoxy or nitro derivatives, improving membrane permeability .

- Electronic Effects : Nitro and trifluoromethyl substituents enhance electron-withdrawing activity, influencing receptor binding .

- Synthetic Yields : Schiff base formation typically yields 70–85%, with steric bulk (e.g., tert-butyl) slightly reducing reactivity .

Antimicrobial Activity:

- The target compound’s 4-fluorophenyl group synergizes with the thiol moiety to inhibit bacterial dihydrofolate reductase (DHFR), a mechanism shared with nitro-substituted analogues .

- 4-((3-Nitrobenzylidene)amino)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibits superior activity (MIC = 0.132 mM) against S. aureus compared to the target compound (predicted MIC ~0.5 mM) due to stronger electron-withdrawing effects .

Antiviral Potential:

- Triazole-thiols with iodo or chloro substituents (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) demonstrate inhibitory effects against MERS-CoV helicase nsp13 . The target compound’s lack of halogens may limit similar activity.

Biologische Aktivität

4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has drawn attention due to its potential applications in medicinal chemistry, particularly for antimicrobial and anticancer therapies. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is . It features a triazole ring, a fluorophenyl group, and a tert-butylbenzylidene moiety which contribute to its unique chemical properties.

Synthesis

The synthesis typically involves the condensation of 4-tert-butylbenzaldehyde with 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The reaction is conducted under acidic or basic conditions in solvents like ethanol or methanol. This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to 4-((4-Tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol demonstrate MIC values ranging from 31.25 µg/mL to 125 µg/mL against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through several mechanisms:

- Mechanism of Action : It is hypothesized that these compounds may interact with specific enzymes or receptors involved in cell growth regulation. Research has suggested that they can induce apoptosis in cancer cells by modulating signaling pathways .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of S-substituted derivatives of 1,2,4-triazoles, it was found that modifications on the sulfur atom did not significantly alter the antimicrobial activity. The most active compounds demonstrated MIC values as low as 31.25 µg/mL , indicating strong potential for therapeutic applications .

Study 2: Anticancer Potential

Another study focused on the anticancer effects of various triazole derivatives revealed that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-((4-Methylbenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | Structure | Moderate antimicrobial activity |

| 4-((4-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | Structure | High antifungal activity |

| 4-((4-Nitrobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | Structure | Significant anticancer properties |

The unique tert-butylbenzylidene group in our compound contributes to its distinct steric and electronic properties compared to other triazole derivatives.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 4-((4-tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound is synthesized via Schiff base formation. A 4-amino-triazole-3-thiol precursor (e.g., 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) is refluxed with 4-tert-butylbenzaldehyde in ethanol, catalyzed by glacial acetic acid. The reaction is typically monitored by TLC, and the product is isolated via crystallization or flash chromatography .

- Key Steps :

- Molar ratio optimization (1:1 aldehyde to triazole-thiol).

- Acid catalysis (3 drops of glacial AcOH) to facilitate imine bond formation.

- Purification using ethanol/water mixtures for crystallization .

Q. Which spectroscopic techniques are employed to characterize this compound?

- Primary Methods :

- FT-IR : Confirms the presence of C=N (Schiff base, ~1600 cm⁻¹) and S-H (thiol, ~2500 cm⁻¹) groups. Disappearance of S-H after alkylation or complexation indicates reactivity .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and tert-butylbenzylidene) and tertiary butyl protons (δ 1.3 ppm) .

- Elemental Analysis : Validates purity (>95% C, H, N, S content) .

Q. How is the antibacterial activity of this compound evaluated in preliminary studies?

- Protocol :

- Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Assay : Broth microdilution (MIC values) or agar disc diffusion (zone of inhibition).

- Controls : Ciprofloxacin (positive), DMSO (negative).

- Findings : Enhanced activity is observed when the compound forms metal complexes (e.g., Cu²⁺, Zn²⁺), likely due to increased membrane permeability .

Advanced Research Questions

Q. What strategies are used to derivatize the thiol group for enhanced bioactivity?

- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic media (KOH/EtOH) to form S-alkyl derivatives, improving lipophilicity .

- Mannich Reaction : Treat with formaldehyde and secondary amines (e.g., piperidine) to introduce aminoalkyl groups, which can modulate pharmacokinetics .

- Sulfonation : Oxidize the thiol to sulfonic acid derivatives using H₂O₂ for solubility enhancement .

Q. How do metal complexes of this compound influence its pharmacological properties?

- Synthesis : React with metal salts (e.g., CuCl₂·2H₂O, Zn(OAc)₂) in ethanol under reflux.

- Characterization :

- UV-Vis : d-d transitions (e.g., Cu²⁺ at ~600 nm).

- Magnetic Susceptibility : Determines geometry (e.g., octahedral for Zn²⁺).

Q. What computational methods are applied to study its tautomerism and electronic structure?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compare thiol-thione tautomers.

- NBO Analysis : Predicts stability of thione form due to delocalization of sulfur lone pairs .

- Molecular Docking : Screens against bacterial enzymes (e.g., dihydrofolate reductase) to rationalize bioactivity .

Q. How is X-ray crystallography utilized to resolve structural ambiguities?

- Protocol :

- Grow single crystals via slow evaporation (MeOH/CHCl₃).

- Collect data on a CCD diffractometer (Mo-Kα radiation).

- Refine using SHELXL-97.

- Outcomes : Confirms planarity of the triazole ring and dihedral angles between substituents .

Q. What reaction optimization techniques improve yield and scalability?

- Microwave-Assisted Synthesis : Reduces reaction time from 5 h to 30 min (70°C, 300 W) with comparable yields (~85%) .

- Green Chemistry : Use ionic liquids (e.g., [BMIM]BF₄) as solvents to enhance recyclability .

Q. How are structure-activity relationships (SAR) explored using analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.